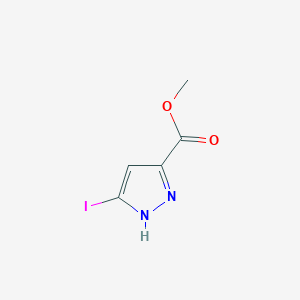
methyl 5-iodo-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-iodo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom at the 5-position and a methyl ester group at the 3-position
Mechanism of Action
Target of Action
Methyl 5-iodo-1H-pyrazole-3-carboxylate is a chemical compound that is used as a pharmaceutical intermediate . .
Mode of Action
It is known that pyrazole derivatives, which include this compound, have diverse biological activities
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways .
Result of Action
It is known that pyrazole derivatives can have various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-iodo-1H-pyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method is the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrazole derivatives, while coupling reactions can produce biaryl or alkyne-linked pyrazole compounds.
Scientific Research Applications
Methyl 5-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives may exhibit interesting biological activities, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 5-chloro-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 5-fluoro-1H-pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 5-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The larger size and higher reactivity of iodine compared to other halogens can lead to distinct reactivity patterns and applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 5-iodo-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPLGQOWUWXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















